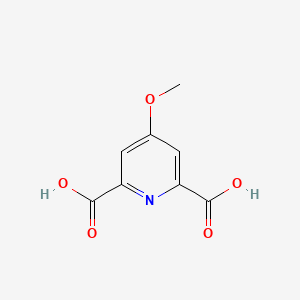

4-methoxypyridine-2,6-dicarboxylic Acid

説明

- Chemical Formula : C<sub>8</sub>H<sub>7</sub>NO<sub>5</sub>

- IUPAC Name : 4-methoxypyridine-2,6-dicarboxylic acid

- CAS Number : 52062-26-7

- Molecular Weight : 197.14 g/mol

- Appearance : Solid

- Storage Temperature : Inert atmosphere, 2-8°C

Synthesis Analysis

- The synthesis of this compound involves condensation reactions between appropriate acyl chlorides and aromatic amides.

Molecular Structure Analysis

- The compound has an orthorhombic crystal structure with specific dimensions.

- X-ray crystallography reveals its supramolecular features and intermolecular contacts.

Chemical Reactions Analysis

- Further research is needed to explore specific chemical reactions involving this compound.

Physical And Chemical Properties Analysis

- Melting Point : 225-226°C (decomposition)

- Boiling Point : 484.4°C (predicted)

- Density : 1.496 g/cm³ (predicted)

科学的研究の応用

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Staircase Structures and Magnetic Studies : The reaction of chelidamic acid with Mn(OAc)₂ led to the formation of a 1D staircase structure. This structure, upon dehydration, demonstrated a breakdown from a 3D to a simpler form, emphasizing its potential in designing coordination polymers with specific magnetic properties (Ghosh et al., 2005).

Metal-Organic Frameworks Based on Hydroxypyridine-Dicarboxylic Acid : A study synthesized novel coordination polymers by self-assembling 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) salts, demonstrating varied dimensional structures and suggesting applications in gas storage, separation technologies, or catalysis (Gao et al., 2006).

Organic Synthesis and Catalysis

Synthesis of Enantiopure Pyridines : A practical two-step procedure for the synthesis of enantiopure pyridines was developed, showcasing the potential of 4-hydroxypyridine derivatives in the creation of molecules with stereogenic side chains for pharmaceutical applications (Eidamshaus et al., 2011).

Catalytic Activity in Cu(II) Complexes : The preparation of stable Cu(II) complexes with substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates and their use as catalysts for addition reactions highlights the role of pyridine derivatives in facilitating chemical transformations, important for organic synthesis (Drabina et al., 2010).

Polymer Science

- Ring-Opening Polymerization : Research demonstrated the ring-opening polymerization (ROP) of an O-carboxyanhydride monomer derived from L-malic acid using 4-methoxypyridine as a catalyst. This process underlines the application of pyridine derivatives in producing biodegradable polymers (Pounder et al., 2011).

Photophysical Studies

- Lanthanide Complexes for Organic Electronics : The synthesis of organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids and their photophysical studies suggest their utility in the development of optoelectronic devices, highlighting the role of pyridine derivatives in enhancing the performance of these materials (Krinochkin et al., 2019).

Safety And Hazards

- Harmful if swallowed, inhaled, or in contact with skin or eyes.

- Keep away from heat, sparks, and open flames.

- Store under inert gas at 2-8°C.

将来の方向性

- Investigate its potential applications in pharmaceuticals, coordination chemistry, and supramolecular studies.

Please note that further research and analysis are essential to uncover additional details about this compound. 🌟

特性

IUPAC Name |

4-methoxypyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGKNNWONGEVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440716 | |

| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxypyridine-2,6-dicarboxylic Acid | |

CAS RN |

52062-26-7 | |

| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

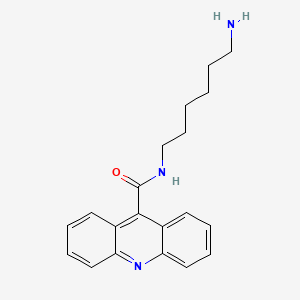

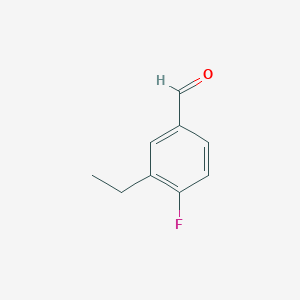

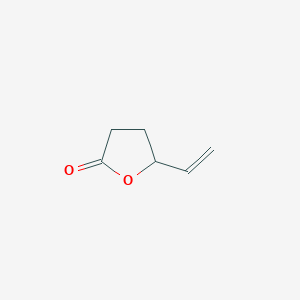

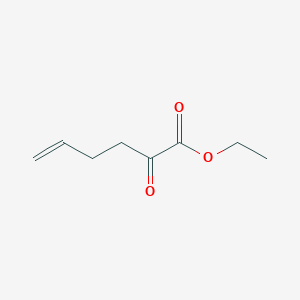

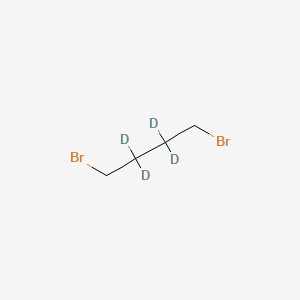

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

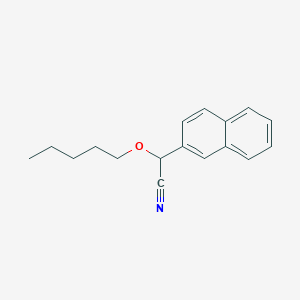

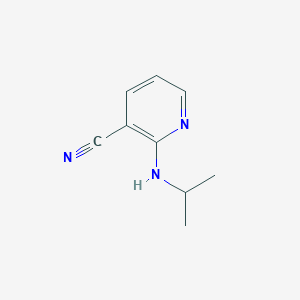

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)